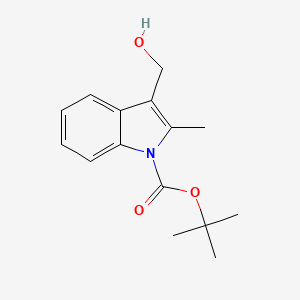

tert-butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate

説明

Systematic Nomenclature and Molecular Formula

tert-Butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate is accurately identified by its Chemical Abstracts Service (CAS) registry number 914349-13-6. The compound possesses a molecular formula of C15H19NO3, corresponding to a precise molecular weight of 261.32 g/mol. Its structure incorporates several key functional groups arranged around an indole core skeleton. The molecule contains a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom at position 1 of the indole ring, a methyl substituent at position 2, and a hydroxymethyl group at position 3.

The compound is classified under the MDL number MFCD05864723 and belongs to the broader family of protein degrader building blocks. The systematic naming follows International Union of Pure and Applied Chemistry (IUPAC) conventions, clearly indicating the relative positions of each functional group on the indole scaffold. The nomenclature highlights the presence of a carboxylate group connecting the tert-butyl moiety to the indole nitrogen, distinguishing it from other indole derivatives with different substitution patterns.

| Property | Value |

|---|---|

| Systematic Name | tert-Butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate |

| Molecular Formula | C15H19NO3 |

| Molecular Weight | 261.32 g/mol |

| CAS Number | 914349-13-6 |

| MDL Number | MFCD05864723 |

| Product Family | Protein Degrader Building Blocks |

特性

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-2-methylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-10-12(9-17)11-7-5-6-8-13(11)16(10)14(18)19-15(2,3)4/h5-8,17H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEXNZCDBTXDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654327 | |

| Record name | tert-Butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-13-6 | |

| Record name | 1,1-Dimethylethyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Action Environment:

Environmental factors, such as pH, temperature, and co-administered drugs, influence the compound’s efficacy and stability. Interactions with other molecules (e.g., enzymes, transporters) may enhance or hinder its action. Stability under varying conditions is crucial for therapeutic applications.

Its multifaceted effects make it an intriguing subject for scientific exploration. 🌟

生物活性

tert-butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate is a compound with potential biological activity, particularly in the realm of cancer research. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

- Molecular Formula : C₁₅H₁₉NO₃

- Molecular Weight : 261.32 g/mol

- CAS Number : 914349-13-6

- Purity : ≥95% .

Synthesis

The synthesis of tert-butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate typically involves the functionalization of the indole ring, which can be achieved through various synthetic routes. The compound is often characterized by its stability and ease of modification at different positions on the indole ring, allowing for the exploration of structure-activity relationships.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes findings from various studies regarding its cytotoxic effects on different cancer cell lines:

In a study focusing on glioblastoma cells, tert-butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate demonstrated significant cytotoxicity, inducing cell death through mechanisms involving methuosis—a form of cell death distinct from apoptosis characterized by extensive vacuolization .

Mechanistic Insights

The compound's action appears to involve:

- Microtubule Disruption : Similar to known microtubule inhibitors like colchicine, this compound affects tubulin polymerization, leading to mitotic arrest .

- Induction of Cell Death Pathways : The compound has been shown to trigger apoptotic pathways in HeLa cells, suggesting its potential for broader applicability in cancer treatment .

Case Study 1: Glioblastoma Treatment

In a preclinical study, tert-butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate was evaluated for its efficacy against glioblastoma multiforme (GBM). The results indicated that at concentrations as low as 0.1 μM, it significantly reduced cell viability through methuosis induction. Morphological assessments revealed characteristic vacuolization and membrane blebbing consistent with this form of cell death.

Case Study 2: Lung Cancer Cell Lines

Another study investigated its effects on A549 lung cancer cells. The compound exhibited a GI50 value around 0.6 μM and was found to inhibit tubulin polymerization effectively. Western blot analysis confirmed a decrease in polymerized tubulin levels upon treatment with the compound, indicating its potential as a therapeutic agent targeting microtubule dynamics .

科学的研究の応用

Chemistry

In chemical research, tert-butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various modifications that can lead to derivatives with enhanced properties .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown potential effectiveness against various microbial strains.

- Anticancer Activity : Preliminary investigations suggest it may inhibit cancer cell proliferation through specific pathways .

Medicinal Chemistry

The compound is explored as a potential drug candidate due to its unique structural features that may interact with biological macromolecules. Its ability to bind effectively to proteins and other biomolecules makes it a candidate for further medicinal research .

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of tert-butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate demonstrated that this compound inhibited the growth of specific cancer cell lines, suggesting its potential as a therapeutic agent.

Case Study 2: Synthesis of Functionalized Indoles

In a recent publication, researchers utilized tert-butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate as an intermediate in synthesizing novel indole derivatives with improved biological activities . The results indicated enhanced solubility and bioavailability compared to traditional indole compounds.

類似化合物との比較

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

The target compound’s hydroxymethyl group distinguishes it from related tert-butyl indole carboxylates. Key analogues and their substituents include:

Key Observations:

- Biological Activity : The bis(ethoxycarbonyl)vinyl analogue () exhibits NMDA receptor antagonism, suggesting that electron-deficient substituents at the 3-position may enhance neuroprotective activity. The hydroxymethyl group’s role in similar biological pathways remains speculative but merits investigation .

- Synthetic Utility : The Boc group facilitates selective deprotection, enabling modular synthesis of indole-based pharmaceuticals .

Crystallographic and Physicochemical Properties

Crystal structures of analogues reveal insights into packing interactions:

- tert-Butyl 3-[bis(ethoxycarbonyl)vinyl]-2-methyl-1H-indole-1-carboxylate : Forms R₂²(16) hydrogen-bonded dimers via C–H⋯O interactions and π-π stacking (centroid distance: 3.5916 Å). These interactions stabilize the crystal lattice and may influence melting points and stability .

- Chloro-hydroxymethyl analogue () : Chlorine’s steric and electronic effects likely alter packing motifs compared to the target compound, though structural data are unavailable.

準備方法

Hydroxymethylation of Indole Derivatives

A common approach to introduce the hydroxymethyl group at the 3-position of indole derivatives is through electrophilic substitution using formaldehyde or paraformaldehyde under controlled conditions.

- Reagents: Formaldehyde or paraformaldehyde, often in the presence of a base or acid catalyst.

- Solvents: Polar aprotic solvents such as tetrahydrofuran, dimethylformamide, or dichloromethane.

- Conditions: Typically mild temperatures (0-25 °C) to avoid overreaction or polymerization.

- Outcome: Selective hydroxymethylation at the 3-position due to the electron-rich nature of the indole ring.

Protection of Indole Nitrogen with tert-Butyl Carbamate

The Boc-protection of the indole nitrogen is usually carried out before or after hydroxymethylation, depending on the synthetic route.

- Reagents: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.

- Solvents: Dichloromethane or acetonitrile.

- Conditions: Room temperature or slightly elevated temperatures.

- Outcome: Formation of the tert-butyl carbamate protecting group on the indole nitrogen.

Representative Synthetic Route with Reaction Conditions

| Step | Reaction Type | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Boc-protection of indole N | Di-tert-butyl dicarbonate, triethylamine, DCM | 25 °C | 12 hours | 85-90 | Protects nitrogen before further steps |

| 2 | Hydroxymethylation at C-3 | Paraformaldehyde, base (NaOH or K2CO3), THF | 0-25 °C | 6-12 hours | 70-80 | Selective substitution at C-3 |

| 3 | Methylation at C-2 (if needed) | Methyl iodide, NaH, DMF | 0-25 °C | 4-6 hours | 75-85 | Alkylation of 2-position |

| 4 | Purification | Silica gel chromatography (petroleum ether/ethyl acetate) | N/A | N/A | N/A | Yields pure tert-butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate |

Experimental Data and Analysis

- Reaction Monitoring: Thin Layer Chromatography (TLC) is commonly employed to monitor reaction progress and verify completion.

- Purification: Silica gel column chromatography with petroleum ether/ethyl acetate mixtures is standard to isolate the pure product.

- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) confirms the structure and substitution pattern.

- Yields: Overall yields from multi-step synthesis range between 60-85%, depending on reaction optimization.

Research Findings and Optimization Notes

- The order of introducing the Boc group and hydroxymethyl group affects the reaction efficiency. Boc-protection prior to hydroxymethylation often leads to higher regioselectivity and better yields.

- Hydroxymethylation is sensitive to temperature and pH; mild conditions prevent side reactions such as polymerization of formaldehyde.

- Methylation at the 2-position requires careful control of base strength and stoichiometry to avoid overalkylation or side reactions.

- Use of anhydrous solvents and inert atmosphere (nitrogen or argon) improves reproducibility and yield.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Range | Impact on Synthesis |

|---|---|---|

| Boc-protection temperature | 20-25 °C | Higher temperatures may cause side reactions |

| Hydroxymethylation reagent | Paraformaldehyde (1.0-1.2 eq) | Excess can lead to polymerization |

| Hydroxymethylation solvent | THF, DMF, DCM | Solvent polarity affects regioselectivity |

| Methylation reagent | Methyl iodide (1.1 eq) | Excess causes multiple alkylation |

| Reaction atmosphere | Nitrogen or argon | Prevents oxidation and moisture interference |

| Purification solvent ratio | Petroleum ether/ethyl acetate 10:1 to 5:1 | Optimizes separation of product and impurities |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step routes involving carboxylation and functionalization of indole precursors. For example, Grignard reagent additions (e.g., using Mg and THF) followed by cyclization reactions are effective, as demonstrated in similar tert-butyl indole carboxylate syntheses . Critical parameters include temperature control (e.g., reflux in THF), stoichiometric ratios of reactants, and purification via flash chromatography (e.g., 5–10% EtOAc/hexane gradient) to achieve >95% purity. Monitoring via TLC ensures reaction completion .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing tert-butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate?

- Methodological Answer :

- NMR : - and -NMR identify hydroxymethyl (–CHOH) and tert-butyl groups (e.g., δ ~1.5 ppm for C(CH)) .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., Bruker Kappa APEXII) confirms molecular geometry, bond lengths, and angles. Data collection at 293 K with MoKα radiation (λ = 0.71073 Å) and refinement via SHELXL resolves structural details (R-factor < 0.05) .

Q. How can researchers ensure the stability of tert-butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate during storage and handling?

- Methodological Answer : Store at –20°C under inert atmosphere (N or Ar) to prevent hydrolysis of the tert-butyl carbamate group. Use amber vials to avoid photodegradation. Purity should be verified periodically via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can structural ambiguities (e.g., disordered functional groups) in tert-butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate be resolved using crystallographic data?

- Methodological Answer : Disordered moieties (e.g., hydroxymethyl conformers) are modeled using restrained refinement in SHELXL. Occupancies are refined isotropically, and hydrogen-bonding networks (C–H···O) are analyzed via Mercury software to validate packing stability. For severe disorder, split positions (e.g., PART entries) with occupancy ratios (e.g., 0.58:0.42) improve model accuracy .

Q. What role do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) play in the solid-state packing of this compound, and how are they quantified?

- Methodological Answer : π-π interactions between indole rings (centroid distances ~3.59 Å) and hydrogen bonds (e.g., C23–H23C···O6, d = 2.51 Å) stabilize the crystal lattice. These are identified using PLATON or CrystalExplorer, with graph-set analysis (R_2$$^2(16) motifs) to classify interaction patterns .

Q. How can discrepancies between computational models (e.g., DFT-optimized geometries) and experimental crystallographic data be reconciled?

- Methodological Answer : Compare DFT-calculated bond lengths/angles (e.g., B3LYP/6-31G*) with X-ray data. Deviations >0.05 Å may indicate crystal packing effects. Use QTAIM analysis to assess hydrogen-bond strengths and adjust force fields in molecular dynamics simulations to match experimental observations .

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining enantiomeric purity (if applicable)?

- Methodological Answer : Continuous flow reactors enhance reproducibility for large-scale synthesis. Optimize catalytic systems (e.g., chiral catalysts for asymmetric synthesis) and employ inline FTIR monitoring to track intermediates. Recrystallization from methanol/water mixtures (3:1 v/v) ensures enantiomeric excess >99% .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound?

- Methodological Answer : For NMR/X-ray mismatches (e.g., unexpected proton environments), re-examine sample purity via mass spectrometry. Dynamic effects (e.g., rotamers) may cause splitting in NMR but not in static X-ray structures. Variable-temperature NMR (VT-NMR) can identify conformational exchange .

Q. What statistical methods validate crystallographic refinement parameters (e.g., R-factors, electron density maps)?

- Methodological Answer : Use Hamilton’s R-factor ratio test to compare refinement models. Residual electron density peaks (Δρ < 0.25 eÅ) should lack chemical significance. Cross-validation with Free R-factor (5% test set) ensures model robustness .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。